TAAR1 binding affinity: head‑to‑head Ki comparison with the optimized lead RO5073012
In the same radioligand‑displacement assay (displacement of (S)-4-(2,4-difluorophenyl-3‑tritio)-4,5-dihydro‑2‑oxazolamine from human TAAR1 expressed in HEK293 cells, 90 min incubation), N-(1H-imidazol-5-ylmethyl)aniline exhibits a Ki of 65 nM, whereas the Roche‑optimized TAAR1 partial agonist RO5073012 (4‑chlorophenyl)-(1H-imidazol-4-ylmethyl)-isopropyl‑amine) achieves a Ki of 5.8 nM [1][2]. The 11‑fold lower affinity of the target compound is consistent with its simpler, unoptimised scaffold, making it a useful reference point for SAR studies that aim to track affinity gains from N‑alkylation, phenyl‑ring chlorination, and imidazole‑regioisomer variation.
| Evidence Dimension | hTAAR1 binding affinity (Ki, radioligand displacement) |
|---|---|
| Target Compound Data | Ki = 65 nM |
| Comparator Or Baseline | RO5073012, Ki = 5.8 nM (human TAAR1) |
| Quantified Difference | ~11‑fold lower affinity for the target compound |
| Conditions | HEK293 cells expressing human TAAR1; radioligand: [³H]‑(S)-4-(2,4-difluorophenyl)-4,5-dihydro‑2‑oxazolamine; incubation 90 min |
Why This Matters
The 11‑fold difference provides a clear quantitative benchmark for medicinal chemists evaluating how much affinity is gained by the combined N‑isopropyl and 4‑chlorophenyl modifications present in RO5073012, enabling rational scaffold‑hopping decisions.
- [1] BindingDB entry for BDBM50401227 (CHEMBL2206401), Ki = 65 nM for human TAAR1. Assay data curated from Galley et al., Bioorg. Med. Chem. Lett. 2012, 22, 5244–5248. View Source
- [2] Galley, G.; Stalder, H.; Goergler, A.; Hoener, M. C.; Norcross, R. D. Optimisation of imidazole compounds as selective TAAR1 agonists: discovery of RO5073012. Bioorg. Med. Chem. Lett. 2012, 22, 5244–5248. Table 1 reports hTAAR1 Ki = 5.8 nM for RO5073012. View Source
